molecular formula C6H10O4 B8231178 2-Butyne-1,4-diol, monoacetate

2-Butyne-1,4-diol, monoacetate

Cat. No.: B8231178
M. Wt: 146.14 g/mol
InChI Key: QHSZIJSZJPYJMP-UHFFFAOYSA-N
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Description

Acetic acid–but-2-yne-1,4-diol (1/1) is an organic compound with the molecular formula C₆H₁₀O₄ It is a derivative of but-2-yne-1,4-diol, where one of the hydroxyl groups is esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid–but-2-yne-1,4-diol (1/1) can be synthesized through the esterification of but-2-yne-1,4-diol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of acetic acid–but-2-yne-1,4-diol (1/1) involves the continuous esterification of but-2-yne-1,4-diol with acetic acid in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is obtained in high purity through further purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–but-2-yne-1,4-diol (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical for reducing the alkyne group.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid–but-2-yne-1,4-diol (1/1) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid–but-2-yne-1,4-diol (1/1) involves its interaction with various molecular targets, depending on the specific application. In biochemical reactions, the ester group can be hydrolyzed by esterases, leading to the release of acetic acid and but-2-yne-1,4-diol. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and contributing to the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    But-2-yne-1,4-diol: The parent compound without the ester group.

    2-Butyne-1,4-diol: Another derivative with similar chemical properties.

    1,4-Butynediol: A closely related compound used in similar applications.

Uniqueness

Acetic acid–but-2-yne-1,4-diol (1/1) is unique due to the presence of both an ester group and an alkyne group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

acetic acid;but-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h5-6H,3-4H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSZIJSZJPYJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(C#CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00834822
Record name Acetic acid--but-2-yne-1,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00834822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83466-88-0
Record name Acetic acid--but-2-yne-1,4-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00834822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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